Cas no 2361641-36-1 (N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide)

N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide 化学的及び物理的性質
名前と識別子
-
- N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide
- 2361641-36-1
- N-[2-Methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide
- Z3024770897
- EN300-26575814
-
- インチ: 1S/C11H10F3NO3/c1-3-9(16)15-10-7(17-2)5-4-6-8(10)18-11(12,13)14/h3-6H,1H2,2H3,(H,15,16)
- InChIKey: XKZZJXYIXDJGLS-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC=C(C=1NC(C=C)=O)OC)(F)F
計算された属性
- 精确分子量: 261.06127767g/mol
- 同位素质量: 261.06127767g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 306
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6Ų
- XLogP3: 2.8
N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26575814-0.05g |
N-[2-methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide |
2361641-36-1 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide 関連文献
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamideに関する追加情報
Introduction to N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide (CAS No. 2361641-36-1)
N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide (CAS No. 2361641-36-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive introduction, we will delve into the chemical structure, physical properties, synthesis methods, and recent research findings related to this compound.
The chemical structure of N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide is particularly noteworthy. It consists of a substituted phenyl ring with a methoxy group at the 2-position and a trifluoromethoxy group at the 6-position, attached to a propenamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it an attractive candidate for further investigation.
In terms of physical properties, N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide is typically a solid at room temperature with a well-defined melting point. Its solubility in various solvents is an important consideration for both synthetic and analytical purposes. Recent studies have reported that the compound exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in biological assays.
The synthesis of N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide has been extensively studied, and several efficient routes have been developed. One common approach involves the reaction of 2-methoxy-6-(trifluoromethoxy)aniline with acrylic acid or its derivatives under controlled conditions. This method yields high purity products with good yields, making it suitable for large-scale production. Another notable synthetic route involves the use of transition metal-catalyzed cross-coupling reactions, which offer enhanced selectivity and efficiency.
Recent research has focused on the biological activities of N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. In vitro assays have demonstrated its ability to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, preliminary in vivo studies in animal models have confirmed its efficacy in reducing inflammation and pain without significant side effects.
Beyond its anti-inflammatory properties, N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide has also shown promise in other therapeutic areas. For instance, it has been investigated for its potential as an antitumor agent due to its ability to induce apoptosis in cancer cells. Research conducted by several laboratories has highlighted its selective cytotoxicity against various cancer cell lines, suggesting that it could be developed into a novel anticancer drug.
The pharmacokinetic profile of N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide is another critical aspect that has been explored in recent studies. Preliminary data indicate that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed after oral administration and exhibits good bioavailability. Furthermore, its metabolic stability and low toxicity profile make it an attractive candidate for further clinical development.
In conclusion, N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide (CAS No. 2361641-36-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an exciting target for further investigation. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for its potential use in the treatment of various diseases.
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